molecular formula C13H12N2S B1387498 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile CAS No. 1170615-85-6

1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile

Cat. No.: B1387498
CAS No.: 1170615-85-6
M. Wt: 228.31 g/mol
InChI Key: CUNHEBNIMKAWBO-UHFFFAOYSA-N
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Description

CAS Number: 1170615-85-6 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile is a synthetic pyrrole derivative offered for research and development purposes. The pyrrole ring is a privileged scaffold in medicinal chemistry and is a fundamental building block in numerous natural products and pharmaceuticals . Nitrogen-containing heterocycles like pyrrole are valued for their ability to interact with diverse biological receptors and enzymes, which is crucial for designing new pharmacologically active compounds . Specifically, pyrrole derivatives are being extensively investigated as potential antibacterial agents to address the growing challenge of antibacterial resistance . This compound features a carbonitrile group and a (methylthio)benzyl substitution, making it a valuable chemical intermediate for further exploration in drug discovery programs, including structure-activity relationship (SAR) studies and the synthesis of more complex molecules. Intended Use and Handling: This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated environment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-16-13-6-4-11(5-7-13)10-15-8-2-3-12(15)9-14/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNHEBNIMKAWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: One-Pot Synthesis via Cyanation and Benzylation

This approach involves the direct formation of the target compound in a single reaction vessel, combining cyanation and benzylation steps.

  • Step 1: Formation of pyrrole-2-carbonitrile core via nucleophilic substitution of pyrrole with cyanide sources such as chlorosulfonyl isocyanate or via oxidative cyanation.
  • Step 2: Benzylation with 4-(methylthio)benzyl halides or related derivatives, often employing bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

Research Data:

  • A one-pot synthesis of heteroaryl compounds, including cyanobenzofurans, demonstrates the feasibility of combining multiple steps in a single vessel, with reaction conditions optimized for high yield and selectivity (Reference).

Reaction Conditions:

Step Reagents Solvent Temperature Time Yield
Cyanation Pyrrole + chlorosulfonyl isocyanate Dichloromethane Room temp to 90°C 6-8 hours ~58-84%
Benzylation Pyrrole-2-carbonitrile + 4-(methylthio)benzyl halide DMF Room temp to 80°C 4-6 hours Variable

Method B: Sequential Multi-Step Synthesis

This method involves separate steps:

  • Step 1: Synthesis of pyrrole-2-carbonitrile via chlorosulfonyl isocyanate or other cyanation routes.
  • Step 2: Selective benzylation at the 4-position using alkyl halides bearing the methylthio group, with catalysts like A1C1₃ or bases such as sodium hydride.

Research Data:

  • Alkylation reactions involving pyrrole-2-carbaldehyde derivatives with alkyl halides, including t-butyl halides, have been documented, emphasizing the importance of controlled reaction conditions to prevent over-alkylation (Reference).

Reaction Conditions:

Step Reagents Solvent Catalyst Temperature Yield
Cyanation Pyrrole + chlorosulfonyl isocyanate Dichloromethane - 0°C to RT 58%
Alkylation Pyrrole-2-carbonitrile + methylthio-benzyl halide DMF A1C1₃ 60-80°C 70-85%

Notes on Reaction Optimization and Purification

  • Bases: Triethylamine, sodium hydride, or potassium carbonate are commonly used to facilitate nucleophilic substitution.
  • Solvents: DMF, DMSO, or dichloromethane are preferred for their polarity and inertness.
  • Purification: Column chromatography over silica gel with eluents like ethyl acetate/hexane mixtures ensures high purity of the final product.
  • Yields: Typically range from 58% to over 85%, depending on the method and reaction conditions.

Summary Data Table of Preparation Methods

Method Key Reagents Solvent Catalyst/Conditions Typical Yield Advantages
One-Pot Cyanation & Benzylation Pyrrole, chlorosulfonyl isocyanate, 4-(methylthio)benzyl halide DMF Heating 80-90°C 84% Efficient, fewer steps
Sequential Synthesis Pyrrole derivatives, benzyl halide Dichloromethane, DMF Base (A1C1₃, NaH) 70-85% High control, purification flexibility
Microwave-Assisted Pyrrole, cyanide source, benzyl halide Various Microwave irradiation Up to 90% Rapid, high yield

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the para position relative to the methylthio group.

Common Reagents and Conditions:

    Oxidation: H2O2 or m-CPBA in an appropriate solvent like dichloromethane (DCM).

    Reduction: LiAlH4 in an ether solvent such as diethyl ether.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in solvents like acetic acid or sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Structural Analogs in the Pyrrole-Carbonitrile Family

The following compounds share the pyrrole-carbonitrile core but differ in substituents, which alter their physicochemical and spectroscopic properties:

Compound Name Substituents Key Data Source
1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile 2-Aminobenzyl at N1; no methylthio group Molecular weight: 197.24 g/mol; PSA: 54.74 Ų; LogP: 2.57
1j () 2-Methyl, 5-tetrahydroxybutyl, N-phenethyl IR: νmax = 2218 cm⁻¹ (C≡N); synthesized via multicomponent reaction
1k () 2-Methyl, 5-tetrahydroxybutyl, N-benzyl IR: νmax = 2217 cm⁻¹ (C≡N); similar synthesis to 1j
4-Amino-5-benzoyl-1-benzyl-pyrrole-3-carbonitrile 4-Amino, 5-benzoyl, 2-(4,5,6,7-tetrahydroindol-2-yl) Yield: 40%; characterized by ¹H/¹³C NMR and IR

Key Observations :

  • Electronic Effects : The C≡N IR stretch (~2215–2221 cm⁻¹) is consistent across pyrrole-carbonitriles, but substituents like hydroxy groups (e.g., 1j, 1k) introduce broad O-H stretches (~3350–3411 cm⁻¹) .
  • Lipophilicity: The methylthio group in the target compound likely increases LogP compared to the amino-substituted analog in , which has a LogP of 2.57 .
  • Synthesis Complexity : Multicomponent reactions () achieve moderate yields for polysubstituted pyrroles, while ’s method yields 40% using a K₂CO₃/MeCN system .
Heterocyclic Carbonitriles with Sulfur-Containing Substituents

Compounds with carbonitrile and sulfur-based groups (e.g., methylthio, thioether) highlight the role of sulfur in stability and reactivity:

Compound Name Core Structure Substituents Key Data Source
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile 3-Methylthio, 5-amino m/z: 155.2 (M+H); ¹H NMR: δ 2.43 (SCH₃)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile Tetrazolylthio, phenyl mp: 173.1°C; Yield: 66.64%
1-[(4-tert-butylphenyl)methyl]-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Dihydropyridine-3-carbonitrile Methylsulfanyl, tert-butylbenzyl, 2-oxo Molar mass: 388.53 g/mol

Key Observations :

  • For example, ’s pyrazole derivative shows a distinct SCH₃ peak at δ 2.43 in ¹H NMR .
  • Thermal Stability : Higher melting points (e.g., 196.6°C for ’s oxadiazole-thio derivative) suggest increased crystallinity due to planar heterocycles .
  • Steric Effects : The tert-butyl group in ’s compound increases molar mass (388.53 g/mol) and steric bulk, which could hinder binding in biological targets compared to the target compound’s benzyl group .
Functional Group Comparison Table
Feature Target Compound Closest Analog () Pyrazole Derivative ()
Core Structure Pyrrole-2-carbonitrile Pyrrole-2-carbonitrile Pyrazole-4-carbonitrile
Key Substituent 4-(Methylthio)benzyl 2-Aminobenzyl 3-Methylthio
Molecular Weight (g/mol) ~256.32 (calculated) 197.24 155.2
IR C≡N Stretch (cm⁻¹) ~2220 (inferred) Not reported Not reported
LogP (Predicted) Higher than 2.57 Lower (smaller substituents)

Biological Activity

1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C13H12N2SC_{13}H_{12}N_2S. It is characterized by a pyrrole ring and a nitrile group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its observed effects in different biological contexts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the pyrrole ring is often associated with enhanced activity against various bacterial strains. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Cell Line IC50 (µM) Effect
MCF-712.5Induction of apoptosis
A54915.3Growth inhibition

Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of pyrrole derivatives, including this compound. The study evaluated their anticancer efficacy against various cell lines using the MTT assay. The results indicated that this compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, with an IC50 value of 12.5 µM .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of pyrrole derivatives. The results showed that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the most common synthetic strategies for preparing 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile?

The compound is typically synthesized via functionalization of pyrrole cores. Key methods include:

  • Substituted Pyrrole Reactions : Reacting substituted pyrroles with aldehydes (e.g., 4-(methylthio)benzaldehyde) and nitriles under controlled conditions. Palladium catalysts may enhance reaction rates and selectivity .
  • Vicarious Nucleophilic Substitution (VNS) : Used for introducing nitrile groups via reactions with chlorinated intermediates, as seen in analogous pyrrole systems .
  • Multi-Step Routes : Sequential alkylation, nitrile introduction, and purification steps (e.g., column chromatography) to ensure high purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Standard characterization techniques include:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-Q-TOF) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives, though this requires high-purity samples .

Q. What biological activities are associated with this compound?

While direct data is limited, structurally related pyrrole-2-carbonitriles exhibit:

  • Enzyme Inhibition : Binding to kinases or cytochrome P450 enzymes via the nitrile group’s electrophilic properties .
  • Antimicrobial Activity : Demonstrated in analogs with methylthio and aromatic substituents, likely due to membrane disruption .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Critical factors include:

  • Catalyst Selection : Palladium-based catalysts improve regioselectivity in alkylation steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nitrile group incorporation, while ethanol/water mixtures reduce side reactions .
  • Temperature Control : Maintaining 60–80°C prevents decomposition of thermally sensitive intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Mitigation approaches:

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
  • Metabolite Screening : Use LC-MS to identify degradation products that might interfere with assays .
  • Structural Analog Comparison : Compare with derivatives (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) to isolate functional group contributions .

Q. How does the methylthio group influence chemical reactivity and regioselectivity?

The –SCH3_3 group:

  • Electron-Donating Effects : Stabilizes adjacent electrophilic centers, directing nitrile addition to the pyrrole’s 2-position .
  • Steric Hindrance : Limits substitution at the 4- or 5-positions of the benzyl ring, as seen in crystallographic data of related compounds .
  • Oxidation Sensitivity : May convert to sulfoxide/sulfone derivatives under strong oxidants, requiring inert atmospheres during synthesis .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases), leveraging the nitrile’s affinity for catalytic cysteine residues .
  • DFT Calculations : Predict electron density distribution to identify reactive sites for functionalization .
  • MD Simulations : Assess binding stability over time, particularly for flexible substituents like the benzyl group .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during functionalization?

  • Protecting Groups : Temporarily block reactive sites (e.g., pyrrole N–H) with tert-butyldimethylsilyl (TBS) groups before introducing nitriles .
  • Directed Metalation : Use lithium bases to deprotonate specific positions, enabling targeted alkylation .

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD : Identifies crystalline phases, critical for reproducibility in pharmacological studies .
  • DSC/TGA : Detects thermal stability variations between polymorphs .

Structural-Activity Relationship (SAR) Considerations

Q. Which structural modifications enhance bioavailability?

  • Nitrile Replacement : Substitute with carboxylic acids or amides to reduce cytotoxicity while retaining target affinity .
  • Benzyl Ring Halogenation : Introduce electron-withdrawing groups (e.g., –Cl) to improve metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile

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